Dioctylbis(stearoyloxy)stannane
Description
Historical Development and Significance of Organotin Compounds in Industrial Chemistry
The journey of organotin chemistry began in 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. wikipedia.orglupinepublishers.com A subsequent key development occurred in 1852 when Lowich reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the true start of organotin chemistry. lupinepublishers.com The field experienced significant growth in the 20th century, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org
The industrial significance of organotin compounds surged in the 1940s and 1950s with the discovery of their utility as stabilizers for polyvinyl chloride (PVC), agrochemicals, biocides, and wood preservatives. lupinepublishers.comgelest.com This led to a rapid expansion of their commercial use. Today, organotin compounds are indispensable in various industrial sectors, with an estimated annual production of around 60,000 tons. researchgate.net Their primary applications include:
PVC Stabilizers: Organotin compounds are crucial for preventing the thermal degradation of PVC during processing, a market that consumes approximately 20,000 tons of tin annually. wikipedia.org They function by neutralizing hydrogen chloride and replacing unstable chlorine atoms in the polymer chain. wikipedia.orglupinepublishers.com
Catalysts: They are effective catalysts in the production of polyurethanes, silicones, and in transesterification reactions. wikipedia.orgresearchgate.net
Biocides: Certain organotins, particularly tributyltin (TBT) and triphenyltin (B1233371) (TPhT) derivatives, have been used extensively as antifungal agents in textiles, paper, wood preservatives, and as antifouling agents for marine vessels. wikipedia.orgtaylorandfrancis.com
The historical development of organotin compounds is marked by key discoveries that have propelled their use in a multitude of industrial applications.
| Year | Milestone | Significance |
| 1849 | Edward Frankland synthesizes the first organotin compound, diethyltin diiodide. wikipedia.orglupinepublishers.com | Marks the beginning of organotin chemistry. lupinepublishers.com |
| 1852 | Lowich reports the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. lupinepublishers.com | Often considered the formal start of organotin chemistry. lupinepublishers.com |
| 1900s | The discovery of Grignard reagents. wikipedia.org | Provides a useful method for producing tin-carbon bonds, accelerating research. wikipedia.org |
| 1940s | Discovery of organotin compounds as PVC stabilizers. lupinepublishers.comgelest.com | Opens up a major industrial application and stimulates further research. lupinepublishers.com |
Classification and General Chemical Reactivity of Diorganotin Compounds
Organotin compounds are broadly classified into four main groups based on the number of organic substituents attached to the tin atom: mono-, di-, tri-, and tetra-organotin compounds. naturvardsverket.setuvsud.com This classification is crucial as the properties and applications of the compounds are largely determined by the number and nature of these organic groups. gelest.com
Diorganotin compounds, with the general formula R₂SnX₂, are a significant class within this family. They are characterized by the presence of two organic groups (R) and two anionic groups (X) bonded to the tin atom.
The chemical reactivity of diorganotin compounds is influenced by several factors:
Lewis Acidity: The Lewis acidity at the tin center increases as the number of organic groups decreases. Therefore, diorganotin compounds (R₂SnX₂) are more Lewis acidic than their triorganotin (R₃SnX) counterparts. gelest.com
Coordination Number: The tin atom in diorganotin compounds can expand its coordination number beyond four, readily forming five- and six-coordinate complexes. wikipedia.orglupinepublishers.com This is due to the availability of empty 5d orbitals on the tin atom. gelest.com
Lability of Anionic Groups: The anionic groups (X) attached to the tin atom are often labile and can participate in exchange reactions. gelest.com For instance, organotin halides can be easily hydrolyzed to form oxides. rjpbcs.com
Carbon-Tin Bond Stability: While the carbon-tin bond is relatively stable to air and moisture, it can be cleaved by reagents such as halogens, mineral acids, and metal halides. gelest.com
Diorganotin oxides (R₂SnO) are typically polymeric solids, in contrast to the often liquid or low-melting solid trialkyltin oxides. wikipedia.orggelest.com The reactivity of the Sn-S bond is a key feature in diorganotin dithiolates, which are an important class of PVC stabilizers. wikipedia.org
Specific Context of Dioctylbis(stearoyloxy)stannane within Diorganotin Chemistry
This compound is a specific example of a diorganotin compound. ontosight.ai Its chemical structure consists of a central tin atom bonded to two octyl groups and two stearoyloxy groups. ontosight.ai This structure places it firmly within the diorganotin carboxylate category.
The primary and most significant application of this compound is as a heat stabilizer for PVC. ontosight.ai In this role, it exemplifies a major industrial use of diorganotin compounds. During the high-temperature processing of PVC, the polymer can degrade, leading to discoloration and loss of physical properties. This compound helps to prevent this degradation. ontosight.ai The dioctyltin (B90728) moiety is particularly noted for its use in non-toxic PVC applications.
Below is a table summarizing the key chemical information for this compound.
| Property | Value |
| Chemical Formula | C₅₂H₁₀₄O₄Sn uni.lusigmaaldrich.comchemwhat.com |
| Molecular Weight | ~912.09 g/mol chemwhat.com |
| Synonyms | Stannane, dioctylbis[(1-oxooctadecyl)oxy]-, Dioctyltin distearate chemwhat.com |
| Classification | Diorganotin Carboxylate |
| Primary Application | Heat stabilizer for PVC ontosight.ai |
The lipophilic nature, conferred by the long octyl and stearoyl chains, makes it highly compatible with the PVC matrix. ontosight.ai Its function as a stabilizer is a direct consequence of the general reactivity principles of diorganotin compounds, particularly the lability of the carboxylate groups which can react with and neutralize degradative species within the polymer.
Structure
2D Structure
Properties
CAS No. |
22205-26-1 |
|---|---|
Molecular Formula |
C52H104O4Sn |
Molecular Weight |
912.1 g/mol |
IUPAC Name |
[octadecanoyloxy(dioctyl)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
UZFVQGTYOXJWTF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for Dioctylbis Stearoyloxy Stannane
Established Synthetic Routes for Diorganotin Dicarboxylates
The synthesis of diorganotin dicarboxylates, including dioctylbis(stearoyloxy)stannane, is well-documented. These compounds are a class of organotin esters with the general formula R₂Sn(OCOR')₂. sysrevpharm.org Several established routes are employed for their preparation.
A prevalent method involves the direct esterification of a diorganotin oxide with a carboxylic acid. google.comum.edu.my In the case of this compound, this involves the reaction of dioctyltin (B90728) oxide with stearic acid. google.com This reaction is typically driven to completion by the removal of water, often through azeotropic distillation with a solvent like toluene. um.edu.my
Another common approach is the reaction of diorganotin halides with carboxylic acids or their salts. sysrevpharm.orgum.edu.my For instance, dioctyltin dichloride can be reacted with stearic acid or a metal stearate (B1226849), such as sodium stearate. These reactions are often carried out in anhydrous organic solvents like benzene, methanol, or ethanol (B145695) to prevent hydrolysis of the organotin halide starting material. sysrevpharm.org
Furthermore, comproportionation reactions can be utilized. This involves reacting a tetraorganotin compound with a stannic chloride in specific stoichiometric ratios to produce diorganotin halides, which can then be converted to the desired dicarboxylate. um.edu.mylupinepublishers.com
The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the reaction.
Precursor Chemistry and Reaction Conditions in this compound Synthesis
The primary precursors for the synthesis of this compound are dioctyltin oxide and stearic acid. Dioctyltin oxide is a key intermediate that can be prepared through the hydrolysis of dioctyltin dihalides. um.edu.my Stearic acid is a readily available long-chain fatty acid.
The reaction between dioctyltin oxide and stearic acid is an esterification process. reaxis.com The reaction conditions can be optimized to achieve high yields and purity.
Key Reaction Parameters:
| Parameter | Conditions | Rationale |
| Temperature | 50°C to 250°C google.com | To facilitate the reaction and removal of water. |
| Solvent | Often solvent-free google.comgoogle.com or azeotropic distillation with toluene. um.edu.my | Solvent-free conditions are more environmentally friendly. Toluene aids in water removal. |
| Catalyst | Often not required for the direct reaction of the oxide. google.com However, for other esterifications, catalysts like stannous chloride or p-toluenesulfonic acid may be used. researchgate.netgoogleapis.com | The inherent reactivity of the precursors is often sufficient. |
| Stoichiometry | Typically a 1:2 molar ratio of dioctyltin oxide to stearic acid. | To ensure complete conversion of the oxide to the dicarboxylate. |
The reaction progress can be monitored by measuring the acid number of the reaction mixture, with the reaction considered complete when the acid number is reduced to a low value. googleapis.com
Green Chemistry Approaches and Sustainable Synthesis Considerations
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for organotin compounds. This aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.
For the synthesis of this compound, key green chemistry considerations include:
Atom Economy: The direct reaction of dioctyltin oxide with stearic acid exhibits high atom economy, as the only byproduct is water.
Solventless Reactions: Conducting the synthesis without a solvent, as is often possible, reduces waste and environmental impact. google.comgoogle.com
Catalysis: While often not necessary for the oxide route, the use of non-toxic and recyclable catalysts in alternative synthetic pathways is a key area of research.
Energy Efficiency: Optimizing reaction temperatures and times to minimize energy consumption is another important consideration.
Research into alternative, more sustainable precursors and reaction pathways is ongoing in the field of organotin chemistry.
Purification and Isolation Techniques for this compound
After the synthesis, this compound needs to be purified to remove any unreacted starting materials or byproducts. The physical form of the product can vary from a free-flowing solid to a waxy or resinous material, depending on the reaction conditions and purity. google.com
Common purification and isolation techniques include:
Filtration: If the product is a solid and precipitates out of the reaction mixture, it can be isolated by filtration.
Recrystallization: This technique can be used to purify solid products by dissolving them in a suitable hot solvent and allowing the pure compound to crystallize upon cooling.
Chromatography: For high-purity applications, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed for separation. sielc.com Reverse-phase HPLC methods using acetonitrile (B52724) and water as the mobile phase have been developed for the analysis of this compound. sielc.com
Washing: The crude product may be washed with solvents to remove specific impurities.
The choice of purification method depends on the initial purity of the crude product and the required purity for its intended application.
Advanced Spectroscopic and Analytical Characterization of Dioctylbis Stearoyloxy Stannane
Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in dioctylbis(stearoyloxy)stannane. These methods are instrumental in confirming the presence of the ester and alkyl functionalities and in understanding the coordination environment of the tin atom.
In the FTIR spectrum of this compound, the most prominent absorption bands arise from the vibrations of the carboxylate and alkyl groups. The positions of these bands are sensitive to the molecular environment. The key vibrational modes are the C=O stretching of the stearoyloxy ligand, which provides insight into its coordination to the tin center. A significant separation between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group is indicative of its bonding mode.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and the Sn-C and Sn-O skeletal vibrations. The Sn-C symmetric stretching vibration is particularly informative for understanding the geometry around the tin atom.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H (Alkyl) | Symmetric & Asymmetric Stretching | 2850 - 2960 | FTIR, Raman |
| C=O (Ester) | Stretching | ~1735 (uncoordinated), 1550-1650 (coordinated) | FTIR |
| C-O (Ester) | Stretching | 1000 - 1300 | FTIR |
| Sn-C | Stretching | 500 - 600 | Raman |
| Sn-O | Stretching | 400 - 500 | Raman |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR) for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise molecular architecture of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹¹⁹Sn), a complete picture of the connectivity and environment of each atom can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals arising from the protons of the two octyl chains and the two stearoyloxy ligands. The chemical shifts of the protons on the carbon atoms adjacent to the tin atom and the carboxyl group are particularly diagnostic.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is sensitive to the coordination of the carboxylate group to the tin atom. The numerous overlapping signals from the long alkyl chains present a complex region in the spectrum.
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. nih.govnano-lab.com.tr For diorganotin dicarboxylates, the chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin or as a polymer with a higher coordination number in solution. The expected chemical shift for a tetracoordinated diorganotin dicarboxylate is typically in the range of -100 to -200 ppm relative to a standard like tetramethyltin.
Expected NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH₃ (Terminal) | 0.8 - 0.9 |
| ¹H | -(CH₂)n- (Alkyl chains) | 1.2 - 1.6 |
| ¹H | -CH₂-C=O | 2.2 - 2.4 |
| ¹H | -CH₂-Sn | 1.5 - 1.8 |
| ¹³C | -C H₃ (Terminal) | ~14 |
| ¹³C | -(C H₂)n- (Alkyl chains) | 22 - 32 |
| ¹³C | -C H₂-C=O | ~34 |
| ¹³C | -C H₂-Sn | ~20 |
| ¹³C | C =O (Ester) | 175 - 180 |
| ¹¹⁹Sn | R₂Sn(OCOR')₂ | -100 to -200 |
Mass Spectrometry Techniques (GC-MS, LC-MS, High-Resolution MS) for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for assessing its purity by identifying any related impurities. Due to the low volatility of the compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require a derivatization step to convert the analyte into a more volatile form. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is generally more suitable for the direct analysis of such compounds. sciex.comsciex.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. This is particularly useful for confirming the identity of the compound and for structural elucidation of unknown impurities. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum that aids in the identification of tin-containing fragments.
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 913.70298 |
| [M+Na]⁺ | 935.68492 |
| [M-H]⁻ | 911.68842 |
| [M+NH₄]⁺ | 930.72952 |
| [M+K]⁺ | 951.65886 |
Data from PubChemLite, predicted values. uni.lu
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
Elemental Analysis and Quantitative Compositional Determination
Elemental analysis provides the quantitative determination of the mass percentages of carbon, hydrogen, and tin in this compound. This fundamental technique is used to verify the empirical formula of the synthesized compound and to confirm its purity. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₅₂H₁₀₄O₄Sn.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 52 | 624.572 | 68.51% |
| Hydrogen | H | 1.008 | 104 | 104.832 | 11.50% |
| Oxygen | O | 15.999 | 4 | 63.996 | 7.02% |
| Tin | Sn | 118.710 | 1 | 118.710 | 13.02% |
| Total | 912.110 | 100.00% |
Catalytic Activity and Reaction Mechanisms of Dioctylbis Stearoyloxy Stannane
Role as a Catalyst in Polymerization Reactions
Dioctylbis(stearoyloxy)stannane and its analogues are established as pivotal catalysts in the production of polymers such as polyurethanes and polyesters. Their function is critical in controlling reaction rates and influencing the final properties of the polymer. Organotin compounds, in general, are utilized as catalysts in organic synthesis, with diorganotins being particularly important. sysrevpharm.orgresearchgate.net
Catalysis in Polyurethane Formation
This compound belongs to the class of organotin dicarboxylates that are widely employed as catalysts in the synthesis of polyurethanes. nih.gov This process involves the reaction of a polyisocyanate with a polyol. kln.ac.lk These catalysts are effective for reactions involving both aliphatic and aromatic isocyanates. nih.gov Organotin catalysts are crucial in various polyurethane applications, including high-performance coatings, casting systems, and in the synthesis of moisture-cured urethane (B1682113) prepolymers. rsc.orgresearchgate.netresearchgate.net
Analogues such as dibutyltin (B87310) dilaurate are commonly used to accelerate the gelation of polyurethane foams. gvchem.com The choice and concentration of the catalyst are critical, as excessive catalysis can lead to overly rapid gelation, potentially causing defects like shrinkage in the final foam product. gvchem.com The high functionality of polyols derived from natural sources, combined with the selection of an appropriate catalyst, allows for the optimization of polyurethane characteristics. dntb.gov.ua
Catalysis in Esterification and Transesterification Reactions
Organotin compounds, including dioctyltin (B90728) derivatives, are effective catalysts for both esterification (reaction of an acid and an alcohol) and transesterification (exchange of an alkoxy group of an ester). rsc.orgreaxis.comgelest.com These reactions are fundamental to the production of a wide array of mono- and polyesters. reaxis.com Specifically, tin catalysts are used in the synthesis of saturated polyesters, which are key raw materials for producing polyurethanes, and in the manufacture of unsaturated polyesters for plastic composites. reaxis.com
Dialkyltin compounds like dioctyltin oxide are frequently utilized in these processes. gelest.comgoogle.com Studies have shown that organotin catalysts with a +4 oxidation state, such as dioctyltin oxide, are highly efficient in catalyzing esterification reactions, for instance, of furan-2,5-dicarboxylic acid (FDCA), with minimal side product formation. google.com The development of tin-based catalysts is also driven by the need for efficient processes in biodiesel production, which involves the transesterification of fatty acids. researchgate.netresearchgate.netdntb.gov.ua Tin catalysts are seen as advantageous alternatives to traditional acid catalysts, helping to mitigate issues like corrosion and improving catalyst recyclability. rsc.org
Mechanistic Investigations of Catalytic Pathways
Understanding the reaction mechanism is crucial for controlling the catalytic process and optimizing the final product's properties. kln.ac.lk For organotin dicarboxylates like this compound, the catalytic pathways have been a subject of extensive theoretical and experimental investigation.
In polyurethane formation , the prevailing view is that the catalytic cycle does not proceed directly. Instead, a key intermediate is formed first. Computational and experimental studies indicate that the organotin dicarboxylate catalyst initially reacts with the alcohol (polyol) to form an organotin alkoxide complex. nih.govkln.ac.lkresearchgate.net This alkoxide is considered the dominant and more active catalytic species. nih.govresearchgate.netresearchgate.net
The catalytic cycle is generally understood to proceed through the following steps, often referred to as the "insertion mechanism": rsc.org
| Step | Description |
| 1. Alkoxide Formation | The organotin dicarboxylate, R₂Sn(OCOR')₂, reacts with an alcohol, R''OH, in an association exchange to form an organotin alkoxide intermediate, R₂Sn(OR'')(OCOR'). nih.govkln.ac.lkrsc.org |
| 2. Isocyanate Coordination | The isocyanate, R'''NCO, coordinates with the newly formed alkoxide intermediate. rsc.org |
| 3. Carbamate (B1207046) Formation | The coordinated complex rearranges to form an organotin carbamate. kln.ac.lk |
| 4. Catalyst Regeneration | The organotin carbamate reacts with another alcohol molecule (R''OH) to yield the final urethane product and regenerate the active organotin alkoxide catalyst, allowing the cycle to continue. kln.ac.lkrsc.org |
Different mechanisms can be at play depending on the reactants; for example, the catalytic pathway can vary between aliphatic and aromatic isocyanates. nih.govkln.ac.lk
For esterification reactions , mono- and dialkyltin(IV) complexes demonstrate excellent catalytic performance. rsc.org The mechanism involves the organotin compound acting as a Lewis acid. It activates the carbonyl group of the carboxylic acid, which facilitates the nucleophilic attack by the alcohol. rsc.orgresearchgate.net The alkyl groups (e.g., octyl) on the tin atom are pivotal for this catalytic behavior. rsc.org
Influence of Ligand Structure on Catalytic Performance
The structure of the ligands attached to the tin center—both the alkyl (octyl) and the carboxylate (stearoyloxy) groups—significantly influences the catalyst's performance.
The nature of the carboxylate ligand can affect the catalytic activity. For instance, in polyurethane formation, reactions with aliphatic isocyanates have been shown to be more sensitive to the specific carboxylate ligand on the organotin catalyst compared to reactions with aromatic isocyanates. kln.ac.lkresearchgate.net The properties of the ligand, such as its chain length and steric bulk, can modify the catalyst's solubility and its interaction with the reactants and solvent. nih.gov The primary role of the anionic carboxylate ligand is often to influence the physicochemical properties of the compound.
Catalyst Design and Optimization Strategies
The design and optimization of catalysts like this compound are guided by a deep understanding of their reaction mechanisms and structure-activity relationships. researchgate.net
Key strategies for optimization include:
Mechanistic-Based Design: Since the organotin alkoxide is the key active species in polyurethane formation, catalyst design can focus on structures that facilitate this intermediate's formation and stability. nih.govresearchgate.net
Ligand Modification: The carboxylate ligand can be systematically varied to fine-tune the catalyst's activity and solubility for a specific application. This allows for a balance between reaction rate and processing characteristics, such as the pot life of a polyurethane system. kln.ac.lkacs.org
Process Condition Optimization: Optimization involves not just the catalyst's molecular structure but also the reaction conditions. This includes adjusting the catalyst loading, temperature, and reaction time to achieve high conversion rates and yields while minimizing side reactions. google.comresearchgate.net For example, in polyurethane foam production, the catalyst concentration must be carefully controlled to manage the gelation rate effectively. gvchem.com
Computational Screening: Modern catalyst development often employs computational tools to screen potential catalyst structures and predict their activity. researchgate.net By modeling reaction intermediates and transition states, researchers can identify promising new ligand structures before undertaking experimental synthesis and testing. kln.ac.lk
Through these strategies, catalysts can be tailored to meet the specific demands of various polymerization processes, enhancing efficiency and improving the quality of the final products.
Applications in Materials Science
Integration as a Modifying Agent in Polymer Systems
Dioctylbis(stearoyloxy)stannane is widely integrated into polymer systems, most notably in Poly(vinyl chloride) (PVC), to enhance their properties. ontosight.ai Its principal function in this capacity is as a heat stabilizer. ontosight.ai During the processing of PVC at elevated temperatures, the polymer has a tendency to undergo thermal degradation, which involves the elimination of hydrogen chloride (HCl) and the formation of conjugated double bonds. This degradation leads to discoloration and a deterioration of mechanical properties.
Organotin stabilizers like dioctyltin (B90728) distearate mitigate this degradation through a mechanism that involves the substitution of labile chlorine atoms on the PVC chain with the more stable stearoyloxy groups from the organotin compound. This action prevents the initiation of the dehydrochlorination process. scispace.com The tin center of the molecule plays a crucial role in this stabilizing effect. ontosight.ai
The incorporation of dioctyltin distearate not only improves the thermal stability of PVC but also helps in maintaining the physical and aesthetic properties of the final product. ontosight.ai This has made it a valuable additive in the manufacturing of a wide array of PVC products, from construction materials to packaging. ontosight.ai Beyond PVC, dioctyltin compounds are also utilized in other polymers, such as alkyd resins, to improve their outdoor durability by acting as a stabilizer.
The effectiveness of dioctyltin distearate as a stabilizer can be observed in the enhanced thermal and mechanical properties of the modified polymer. The following table illustrates the impact of an organotin stabilizer on the properties of a PVC film.
Table 1: Effect of Organotin Stabilizer on PVC Film Properties
| Property | PVC without Stabilizer | PVC with Organotin Stabilizer |
|---|---|---|
| Onset of HCl Evolution at 140°C | 14.3 hours | > 30.3 hours |
| Onset of HCl Evolution at 160°C | 2.5 hours | 14.3 hours |
| Mass Loss at 225°C (TGA) | 12% | 3% |
Data sourced from a study on the thermal stabilization of plasticised PVC with an organotin compound. scispace.com
Role in Advanced Polymer Processing
In the realm of advanced polymer processing, this compound primarily functions as a catalyst, particularly in the synthesis of polyurethanes. sielc.com Polyurethanes are produced through the reaction of polyols with isocyanates, a process that is often slow and requires catalytic acceleration to be industrially viable. Organotin compounds, including dioctyltin distearate, are effective catalysts for this urethane (B1682113) formation reaction. sielc.com
The catalytic activity of dioctyltin distearate influences key processing parameters such as the pot life, which is the period during which the reacting mixture remains liquid and processable, and the cure time, which is the time required for the polymer to achieve its final properties. By controlling the rate of the polymerization and cross-linking reactions, this catalyst allows for the efficient production of polyurethane products with desired characteristics.
The catalytic mechanism is understood to involve the formation of an intermediate complex between the organotin catalyst and the reactants, which facilitates the reaction between the isocyanate and hydroxyl groups. The specific activity of the catalyst can be influenced by the order of addition of the reactants during processing.
The use of dioctyltin distearate and other organotin catalysts is prevalent in the manufacturing of a variety of polyurethane materials, including foams, coatings, and adhesives. ontosight.ai
Influence on Polymer Network Formation and Cross-linking Dynamics
This compound plays a crucial role in governing the formation of polymer networks and the dynamics of cross-linking, especially in polyurethane systems. Cross-linking is the process where polymer chains are chemically linked together to form a three-dimensional network. This network structure is fundamental to the final mechanical properties of the polymer, such as its hardness, elasticity, and chemical resistance.
As a catalyst, dioctyltin distearate accelerates the reactions that lead to the formation of cross-links. The kinetics of these cross-linking processes are significantly influenced by the presence and concentration of the catalyst. Studies have shown that the cross-link density in polyurethane elastomers can be controlled by the amount of catalyst used, which in turn affects the material's properties. An increase in cross-link density generally leads to improved physical properties.
The influence of the catalyst extends to the morphology of the resulting polymer. The rate of the catalytic reaction can affect the phase separation of hard and soft segments in segmented polyurethanes, which is a key determinant of their elastomeric properties.
The following table presents data on the effect of a catalyst on the properties of a polyurethane elastomer, illustrating the impact on cross-linking and mechanical strength.
Table 2: Influence of Catalyst on Polyurethane Elastomer Properties
| Property | Uncatalyzed Polyurethane | Catalyzed Polyurethane |
|---|---|---|
| Gel Time | Several hours | Minutes |
| Tensile Strength | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Cross-link Density | Lower | Higher |
This table represents a generalized trend observed in the literature regarding the effect of catalysts on polyurethane properties.
Emerging Applications in Novel Material Systems
While this compound has well-established applications in conventional polymer systems like PVC and polyurethanes, its role in emerging novel material systems is less documented in publicly available research. The broader class of organotin compounds is being explored for a variety of advanced applications. researchgate.net These include their use in the synthesis of nanomaterials with unique properties and in the development of functional polymers for specialized applications in fields such as electronics and optics. google.com
For instance, organotin compounds can act as precursors in the synthesis of organometallic polymers that exhibit high thermal stability and interesting electrical and optical properties. google.com There is also research into the use of organotin complexes in the development of new catalytic systems for polymerization reactions. google.com
However, specific research detailing the use of this compound in areas such as nanocomposites, stimuli-responsive polymers, or biomedical materials is not widely reported. The potential for its application in these fields may exist, building on its known catalytic and stabilizing properties, but further research and development would be required to establish its efficacy and viability in these novel contexts. The exploration of organotin compounds in new material systems is an ongoing area of chemical research. researchgate.net
Computational Chemistry and Theoretical Studies of Dioctylbis Stearoyloxy Stannane
Computational chemistry provides powerful tools for understanding the properties and reactivity of organotin compounds at a molecular level. While specific published studies focusing exclusively on Dioctylbis(stearoyloxy)stannane are limited, the principles and methodologies can be understood from research on analogous organotin carboxylates and catalysts. These theoretical approaches offer insights into electronic structure, molecular behavior, and reaction mechanisms that are not easily accessible through experimental methods alone.
Environmental Chemistry and Degradation Pathways of Dioctylbis Stearoyloxy Stannane
Biotic Degradation Processes in Environmental Matrices
Biotic degradation, or biodegradation, involves the breakdown of dioctylbis(stearoyloxy)stannane by microorganisms in environmental matrices such as soil and sediment. This is a crucial pathway for the ultimate mineralization of the compound.
The primary biotic degradation mechanism for organotin compounds is a stepwise dealkylation process. acs.org Microorganisms in soil and water cleave the octyl groups from the tin atom. This process transforms dioctyltin (B90728) compounds into monooctyltin compounds, and subsequently to inorganic tin. tandfonline.comresearchgate.net The rate of this degradation can vary significantly depending on the environmental conditions.
Studies on dialkyltins in soil have reported half-lives in the range of 120-150 days in laboratory tests. nih.gov However, research on methyltins and butyltins in forest soils has shown a much wider range of half-lives, from 0.5 to 15 years, highlighting the influence of specific environmental factors. nih.gov Generally, the degradation rates in soils follow the order of mono-substituted ≥ di-substituted > tri-substituted organotin compounds. nih.gov The process is typically faster under aerobic conditions compared to anaerobic conditions. tandfonline.com
Table 1: General Half-life Ranges for Dialkyltin Compounds in Different Environmental Compartments
| Environmental Compartment | Degradation Process | Half-life Range | Key Factors Influencing Rate |
| Soil | Biotic Degradation | 120 - 150 days (lab); 0.5 - 15 years (field) nih.gov | Microbial population, oxygen availability, soil type nih.govnih.gov |
| Sediment | Biotic Degradation | Can be very slow, leading to persistence ubc.ca | Anaerobic conditions, binding to particles tandfonline.comubc.ca |
| Water | Photolysis | Days to weeks (compound dependent) nih.govnih.gov | Light intensity, water clarity, presence of sensitizers nih.gov |
| Water | Hydrolysis | Variable, pH-dependent clemson.edu | pH, temperature clemson.edu |
Formation and Fate of Degradation Products
The degradation of this compound results in the formation of a series of intermediate products before its complete breakdown.
The initial degradation steps involve the hydrolysis of the stearoyloxy ligands, as mentioned earlier, to form dioctyltin oxide (DOTO). acs.org The subsequent and more environmentally significant degradation pathway is the stepwise dealkylation of the dioctyltin cation. This process leads to the formation of monooctyltin (MOT) compounds. acs.orgresearchgate.net These degradation products have different toxicological and mobility profiles compared to the parent compound.
The ultimate fate of the degradation products is the formation of inorganic tin, which is generally considered less toxic than its organometallic precursors. tandfonline.com However, the intermediate degradation products, such as monooctyltin, can persist in the environment for considerable periods. nih.gov These products can be adsorbed onto sediment and soil particles, where their degradation may be slower, acting as a long-term source of tin contamination. ubc.ca
Environmental Monitoring and Analytical Methods for Degradation Products
The detection and quantification of this compound and its degradation products, dioctyltin and monooctyltin, in environmental samples require sophisticated analytical techniques due to their low concentrations and the complexity of the matrices.
The most common analytical approach involves a multi-step process:
Extraction: The organotin compounds are first extracted from the environmental matrix (e.g., water, soil, sediment) using an appropriate solvent.
Derivatization: Because many organotin compounds are not volatile enough for gas chromatography, a derivatization step is often necessary. This typically involves converting the polar organotin species into more volatile and thermally stable forms, for example, by ethylation using sodium tetraethylborate. ysi.com
Chromatographic Separation: The derivatized analytes are then separated using either gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Detection: A variety of sensitive detectors can be coupled with the chromatographic system for quantification. These include:
Mass Spectrometry (MS): GC-MS is a powerful technique that provides both quantification and structural information, allowing for the definitive identification of the compounds. gcms.czanalchemres.org Isotope dilution mass spectrometry (IDMS) can be used to achieve high accuracy and precision. nih.govgcms.cz
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is another highly sensitive and element-specific detection method.
Flame Photometric Detector (FPD): GC-FPD is a selective detector for sulfur and tin compounds. ysi.comresearchgate.net
Atomic Absorption Spectrometry (AAS): Can be coupled with both GC and HPLC. researchgate.net
Table 2: Common Analytical Techniques for Organotin Degradation Products
| Analytical Technique | Abbreviation | Principle | Typical Application |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds, which are then identified by their mass-to-charge ratio. researchgate.netgcms.czanalchemres.org | Quantification and confirmation of dioctyltin and monooctyltin after derivatization. gcms.czanalchemres.org |
| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry | HPLC-ICP-MS | Separates compounds in a liquid phase, followed by elemental detection with high sensitivity. researchgate.net | Speciation analysis of various organotin compounds in aqueous and solid samples. |
| Gas Chromatography-Flame Photometric Detector | GC-FPD | Separates volatile compounds, with a detector that is selective for tin. ysi.comresearchgate.net | Routine monitoring of organotin compounds. ysi.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The industrial synthesis of dioctyltin (B90728) compounds, including Dioctylbis(stearoyloxy)stannane, traditionally involves the direct reaction of metallic tin with alkyl halides. researchgate.net Current research focuses on improving the efficiency and sustainability of these processes. Future investigations are anticipated to explore several promising avenues:
Catalyst Optimization: The direct synthesis of dialkyltin dihalides, key precursors to this compound, is heavily reliant on catalysts. While combinations of metal halides and oxygenated solvents have proven effective, there is considerable scope for the development of more active and selective catalyst systems. researchgate.net Research into novel phase-transfer catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, could simplify reaction conditions and accelerate reaction times. researchgate.net
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for targeted process optimization. Elucidating the role of intermediates and the precise function of catalyst components will enable the rational design of more efficient synthetic pathways. researchgate.net
Alternative and Greener Synthetic Strategies: Exploring alternative synthetic methodologies that avoid the use of alkyl halides and high reaction temperatures would represent a significant step towards greener production. This could involve the use of novel organometallic precursors or biocatalytic routes, although research in this specific area for this compound is still in its nascent stages. The development of new synthetic routes is a key area of research in inorganic and organometallic chemistry, with a focus on improving efficiency and reducing environmental impact. rsc.orgrsc.org
| Catalyst System | Key Features | Potential for Improvement | Reference |
|---|---|---|---|
| Metal Halides & Oxygenated Solvents | High yields of dibutyltin (B87310) diiodide. Lithium appears to be a highly active metal. | Exploration of other metal halides and solvent combinations for enhanced activity and selectivity. | researchgate.net |
| Onium Halides (e.g., n-Bu4NI) | Effective as single catalysts or in binary combinations. Can function as phase-transfer catalysts. | Design of more robust and recyclable onium salt catalysts. | researchgate.net |
| Lithium Halides & Chelating Ligands | Demonstrated to be powerful catalysts for the reaction of n-butyl and n-octyl halides with tin. | Investigation of a wider range of chelating ligands to fine-tune catalytic performance. | researchgate.net |
Exploration of Advanced Catalytic Applications in Organic Synthesis
This compound and related dioctyltin compounds are recognized as versatile catalysts, particularly for esterification, transesterification, and polymerization reactions. bnt-chemicals.comtib-chemicals.com However, their full catalytic potential remains to be unlocked. Future research should focus on:
Stereoselective Synthesis: A significant frontier in catalysis is the development of methods for controlling the three-dimensional arrangement of atoms in a molecule. Investigating the potential of this compound and its derivatives as catalysts in stereoselective reactions could open up new applications in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. nih.govyoutube.com
Novel Polymerization Catalysis: While used in the production of polyurethanes and silicones, the application of this compound as a catalyst for other types of polymerization is an area ripe for exploration. bnt-chemicals.comresearchgate.net This could include the synthesis of novel polyesters, polyamides, and other condensation polymers with tailored properties.
Tandem and Cascade Reactions: Designing catalytic systems where this compound facilitates multiple sequential reactions in a single pot would significantly enhance synthetic efficiency. Such tandem or cascade processes are a major goal in modern organic synthesis.
Integration into Sustainable and Bio-based Material Systems
The drive towards a circular economy and the use of renewable resources has created a demand for high-performance, bio-based materials. This compound could play a crucial role in this transition.
Catalyzing the Degradation of Bioplastics: Poly(lactic acid) (PLA) is a widely used biodegradable polymer. nih.govnih.gov Organometallic catalysts, including tin compounds, have been shown to accelerate the thermal degradation of PLA, which is important for its use as a sacrificial material in the fabrication of complex structures. nih.gov Future research could optimize the use of this compound to control the degradation rate of PLA and other bioplastics, facilitating their recycling and reprocessing. nih.govresearchgate.net
Improving the Properties of Bio-Composites: The incorporation of natural fibers and other bio-based fillers into polymer matrices is a key strategy for creating sustainable composites. This compound could be investigated as a compatibilizer or adhesion promoter at the interface between the polymer and the bio-filler, enhancing the mechanical properties and durability of these materials.
Stabilization of Bio-Polymers: Just as it is used to stabilize conventional polymers like PVC, this compound could be explored as a stabilizer for various bio-polymers, protecting them from degradation during processing and use, thereby extending their service life.
| Application Area | Potential Function | Research Focus | Reference |
|---|---|---|---|
| Bioplastic Recycling | Catalyst for controlled degradation | Optimizing catalyst loading and conditions to control degradation rates of PLA and other bioplastics. | nih.govnih.govresearchgate.net |
| Bio-Composites | Compatibilizer/Adhesion Promoter | Investigating the effect on interfacial adhesion and mechanical properties of natural fiber-reinforced polymers. | |
| Bio-Polymer Stabilization | Heat and Light Stabilizer | Evaluating its effectiveness in preventing degradation of various bio-polymers during processing and use. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery and optimization of new chemical entities and processes.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound. nih.govnih.gov Such studies can be used to elucidate reaction mechanisms for its synthesis and catalytic applications, helping to explain experimental observations and guide the design of improved systems. For instance, DFT has been used to analyze the catalytic mechanisms of organotin compounds in esterification reactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the behavior of this compound in different environments, such as in a polymer matrix or in solution. This can help to predict its compatibility with other materials, its diffusion characteristics, and its influence on the macroscopic properties of the system.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to correlate the structural features of this compound and related organotin compounds with their catalytic activity or stabilizing performance. This would enable the in-silico screening of new candidate compounds with potentially enhanced properties, reducing the need for extensive experimental work.
The continued exploration of these research avenues will undoubtedly lead to a more comprehensive understanding of this compound and unlock its full potential in a variety of scientific and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Dioctylbis(stearoyloxy)stannane with high purity?
- Methodological Answer : Synthesis typically involves reacting dioctyltin oxide with stearic acid under reflux conditions (120–140°C) in an inert solvent like toluene. Catalysts such as tetrabutyl titanate (0.5–1.0 mol%) can enhance esterification efficiency. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity. Characterization should follow with NMR (¹H/¹³C) and FT-IR to confirm ester linkage formation and tin coordination .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for triplet signals at δ 0.8–1.0 ppm (terminal methyl groups in octyl chains), δ 1.2–1.4 ppm (methylene groups), and δ 2.3–2.5 ppm (ester carbonyl-adjacent CH₂).
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch), 1180 cm⁻¹ (C-O-Sn), and 650–550 cm⁻¹ (Sn-O) confirm functional groups.
- X-ray Crystallography (if crystalline): Resolves Sn-O bond lengths (~2.05 Å) and tetrahedral geometry around the tin atom .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL not established, but precautionary TLV recommended).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How can in vitro anticancer activity assays be designed to evaluate this compound’s efficacy?
- Methodological Answer :
- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with cisplatin as a positive control.
- MTT Assay : Expose cells to 1–100 µM concentrations for 48–72 hours. Calculate IC₅₀ via nonlinear regression.
- Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and ROS detection (DCFH-DA probe). Cross-validate with molecular docking to identify potential protein targets (e.g., topoisomerase II) .
Q. What computational approaches predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradation half-life (e.g., EPI Suite) using logP (~8.2) and molecular weight (~800 g/mol).
- Molecular Dynamics (MD) : Simulate hydrolysis in aquatic environments (pH 7–9) to assess stability.
- Ecotoxicity Prediction : Use TEST software (EPA) to estimate LC₅₀ for Daphnia magna and algae .
Q. How can discrepancies in thermal stability data from TGA and DSC be resolved?
- Methodological Answer :
- TGA-DSC Synchronization : Run simultaneous analyses (heating rate 10°C/min, N₂ atmosphere).
- Variable Control : Ensure identical sample mass (~5 mg) and crucible type (alumina).
- Data Interpretation : TGA mass loss (decomposition onset ~250°C) should align with DSC endothermic peaks. Discrepancies may arise from oxidative side reactions; repeat under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
